[S,(+)]-3-Hydroxy-4-pentenoic acid

Mitochondrial metabolism Enzyme kinetics Chiral recognition

Specify the (S)-enantiomer (CAS 38996-05-3) to ensure stereochemical fidelity in your synthesis. Unlike the racemate or (R)-form, only the (S)-configuration is recognized by 3-hydroxybutanoate dehydrogenase for mitochondrial studies and serves as the correct precursor for mevinic acid analogs. Using the racemate cuts atom economy by 50% and adds costly chiral resolution steps. This compound is the sole applicable choice for enantioselective applications, including functionalizable PHA biopolymer synthesis.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 38996-05-3
Cat. No. B3264329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[S,(+)]-3-Hydroxy-4-pentenoic acid
CAS38996-05-3
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESC=CC(CC(=O)O)O
InChIInChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m1/s1
InChIKeyAINRQBNLOBQURT-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[S,(+)]-3-Hydroxy-4-pentenoic acid (CAS 38996-05-3): Chiral Hydroxy Acid Procurement Guide


[S,(+)]-3-Hydroxy-4-pentenoic acid (CAS 38996-05-3) is the dextrorotatory (S)-enantiomer of 3-hydroxy-4-pentenoic acid, a chiral C5 hydroxy acid featuring a terminal olefin and a β-hydroxy carboxylate motif . This compound serves as a versatile chiral building block in the synthesis of mevinic acid analogs, β-amino acids, N-heterocycles, and polyhydroxyalkanoate biopolymers [1]. Its stereochemical identity is critical: the (S)-configuration dictates enzymatic recognition, metabolic fate, and downstream synthetic utility in ways that the (R)-enantiomer or racemate cannot replicate.

Why [S,(+)]-3-Hydroxy-4-pentenoic acid Cannot Be Replaced by the Racemate or (R)-Enantiomer


Substitution of this compound with the racemate (CAS 38996-03-1) or the (R)-enantiomer (CAS 38996-04-2) introduces critical failures in stereospecific applications. The (S)-enantiomer alone serves as a substrate for 3-hydroxybutanoate dehydrogenase, whereas the (R)-enantiomer shows negligible activity [1]. In mitochondrial studies, only the (S)-form drives time- and concentration-dependent glutathione depletion, while the (R)-form is effectively inert [1]. For asymmetric synthesis, use of the racemate reduces atom economy by 50% and necessitates chiral resolution steps, directly increasing cost and complexity [2]. The quantitative evidence below substantiates why procurement must specify the (S)-enantiomer.

Quantitative Differentiation Evidence for [S,(+)]-3-Hydroxy-4-pentenoic acid Against Comparators


Enantioselective Substrate Activity: (S)- vs (R)-3-Hydroxy-4-pentenoate for 3-Hydroxybutanoate Dehydrogenase

In a direct head-to-head comparison using purified 3-hydroxybutanoate dehydrogenase, (S)-3-hydroxy-4-pentenoate served as a competent substrate, undergoing enzymatic oxidation to 3-oxo-4-pentenoate, whereas (R)-3-hydroxy-4-pentenoate showed no detectable substrate activity [1]. This binary (active vs. inactive) enantioselectivity means that the (R)-enantiomer cannot initiate the metabolic cascade required for mitochondrial glutathione depletion studies.

Mitochondrial metabolism Enzyme kinetics Chiral recognition

Enantioselective Mitochondrial Glutathione Depletion: (S)- vs (R)-3-Hydroxy-4-pentenoate in Rat Hepatocytes

Incubation of isolated rat liver mitochondria and hepatocytes with (S)-3-hydroxy-4-pentenoate produced a time- and concentration-dependent depletion of the mitochondrial glutathione pool, while (R)-3-hydroxy-4-pentenoate at matched concentrations produced little to no depletion [1]. The paper reports that the (S)-enantiomer is converted to the Michael acceptor 3-oxo-4-pentenoate, which then reacts with glutathione, a mechanism entirely absent for the (R)-form [1].

Mitochondrial toxicology Glutathione homeostasis Oxidative stress

Stereochemical Integrity in Natural Product Synthesis: (S)-Enantiomer as a Mevinic Acid Precursor

The (S)-3-hydroxy-4-pentenoic acid scaffold maps directly onto the lactonic portion of mevinic acid HMG-CoA reductase inhibitors. The Tetrahedron: Asymmetry paper explicitly identifies (S)-3-hydroxy-4-pentenoic acid as an important pharmaceutical intermediate for mevinic acids [1]. The vinyl and hydroxyl groups provide orthogonal handles for halogenation, epoxidation, and cyclopropanation—transformations essential for building the functionalized decalin core of mevinic acid analogs [1]. The (R)-enantiomer would yield the incorrect stereochemistry at the C-3 hydroxyl, producing diastereomeric products incompatible with the mevinic acid pharmacophore.

Asymmetric synthesis Mevinic acid analogs HMG-CoA reductase inhibitors

Biosynthetic Route from 2-Deoxyribose: Access to Enantiomerically Pure (S)-3-Hydroxy-4-pentenoic acid

A three-step sequence from 2-deoxyribose via the corresponding aldonolactone provides direct access to enantiomerically pure (S)-3-hydroxy-4-pentenoic acid without requiring chiral resolution [1]. This contrasts with alternative routes that rely on chiral auxiliaries, toxic transition-metal catalysts, or Wittig reactions, all of which introduce scalability and cost challenges [1]. The 2-deoxyribose route preserves the stereochemical integrity from the chiral pool starting material, ensuring high enantiomeric excess.

Chiral pool synthesis 2-Deoxyribose Aldonic acid oxidation

Procurement-Ready Application Scenarios for [S,(+)]-3-Hydroxy-4-pentenoic acid


Mitochondrial Glutathione Homeostasis Research Tool

Investigators studying the role of mitochondrial glutathione in cytoprotection, oxidative stress, or apoptosis can employ (S)-3-hydroxy-4-pentenoic acid as an enantioselective depleting agent. As demonstrated by Hashmi et al., only the (S)-enantiomer is converted by 3-hydroxybutanoate dehydrogenase to the Michael acceptor 3-oxo-4-pentenoate, which then selectively depletes the mitochondrial glutathione pool [1]. The (R)-enantiomer or racemate cannot serve as a substitute for this mechanistic probe, making the (S)-form the sole applicable procurement choice.

Chiral Building Block for Mevinic Acid Analog Synthesis

The (S)-3-hydroxy-4-pentenoic acid scaffold matches the stereochemical requirements of the mevinic acid lactonic domain, a core pharmacophore of HMG-CoA reductase inhibitors [1]. Synthetic chemists developing next-generation statin analogs can utilize the vinyl group for further diversification (halogenation, epoxidation, cyclopropanation) while relying on the C-3 (S)-hydroxyl to establish the correct absolute configuration. Procuring the (S)-enantiomer eliminates the need for chiral resolution steps and ensures stereochemical fidelity throughout the synthetic sequence.

Enantioselective Synthesis of β-Amino Acids and N-Heterocycles

The compound serves as a logical precursor for β-amino acids and N-heterocycles, which are key elements in unnatural amino acid and enzyme inhibitor design [1]. The terminal olefin allows for subsequent functional group interconversion, while the β-hydroxy acid motif can be transformed into β-amino groups via established Mitsunobu or related displacement chemistry. The (S)-stereochemistry at C-3 is retained through these transformations, providing enantiomerically pure β-amino acid derivatives for medicinal chemistry campaigns.

Polyhydroxyalkanoate Biopolymer Monomer

Burkholderia sp. can incorporate 3-hydroxy-4-pentenoic acid into polyhydroxyalkanoate (PHA) homopolymers, as reported in biosynthesis studies [2]. The pendant vinyl group in the resulting poly(3-hydroxy-4-pentenoic acid) enables subsequent UV cross-linking, providing a functionalizable biodegradable polymer platform. For researchers engineering PHA synthases or developing functionalized biopolymers, the enantiomerically pure (S)-monomer ensures stereoregular polymer chains with predictable material properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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